
4-(2-Bromo-5-hydroxybenzyl)morpholine
Overview
Description
4-(2-Bromo-5-hydroxybenzyl)morpholine: is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is characterized by the presence of a bromine atom, a hydroxyl group, and a morpholine ring attached to a benzyl group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-hydroxybenzyl)morpholine typically involves the bromination of 5-hydroxybenzyl alcohol followed by a nucleophilic substitution reaction with morpholine. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 4-(2-Bromo-5-hydroxybenzyl)morpholine can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 5-hydroxybenzylmorpholine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products:
Oxidation: Formation of 4-(2-Bromo-5-oxobenzyl)morpholine.
Reduction: Formation of 5-hydroxybenzylmorpholine.
Substitution: Formation of various substituted benzylmorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(2-Bromo-5-hydroxybenzyl)morpholine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated phenols on cellular processes. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-hydroxybenzyl)morpholine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The morpholine ring enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
- 4-(2-Chloro-5-hydroxybenzyl)morpholine
- 4-(2-Fluoro-5-hydroxybenzyl)morpholine
- 4-(2-Iodo-5-hydroxybenzyl)morpholine
Comparison: 4-(2-Bromo-5-hydroxybenzyl)morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets .
Biological Activity
4-(2-Bromo-5-hydroxybenzyl)morpholine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the chemical formula . Its structure features a morpholine ring substituted with a brominated phenolic moiety, which is crucial for its biological activity. The presence of the bromine atom and hydroxyl group enhances its interaction with biological targets.
The compound's biological activity is attributed to its ability to interact with various molecular targets:
- Tubulin Inhibition : Similar to other morpholine derivatives, this compound may inhibit tubulin polymerization, affecting cell division and proliferation. This action is particularly relevant in cancer therapy, where disrupting the mitotic spindle can lead to apoptosis in rapidly dividing cells.
- Receptor Modulation : It has been suggested that this compound may interact with specific receptors involved in signal transduction pathways, potentially modulating cellular responses to external stimuli.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis via tubulin disruption |
A549 (Lung Cancer) | 12.3 | Cell cycle arrest |
HeLa (Cervical Cancer) | 8.7 | Inhibition of mitotic spindle formation |
These findings suggest that the compound's ability to disrupt microtubule dynamics plays a critical role in its anticancer efficacy.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 μg/mL | Bacteriostatic |
Escherichia coli | 16 μg/mL | Bactericidal |
Candida albicans | 20 μg/mL | Antifungal |
This antimicrobial activity may be attributed to the compound's ability to disrupt cell membrane integrity or interfere with metabolic pathways in microorganisms.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The compound exhibits moderate oral bioavailability, influenced by its lipophilicity.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.
- Excretion : Renal excretion is the primary route for elimination, necessitating consideration of renal function in dosing regimens.
Case Studies
- In Vivo Efficacy in Tumor Models : A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. Tumor regression was linked to increased apoptosis markers and decreased proliferation indices.
- Synergistic Effects with Other Agents : In combination therapy studies, this compound enhanced the efficacy of established chemotherapeutics like doxorubicin, suggesting potential for use in multi-drug regimens.
Properties
IUPAC Name |
4-bromo-3-(morpholin-4-ylmethyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-11-2-1-10(14)7-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWDNECCSCAZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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